5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride
Description
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole moiety at the 5-position and a carboxylic acid group at the 2-position, in its hydrochloride salt form. Its molecular formula is C₉H₈ClN₃O₂ (free acid: C₉H₇N₃O₂; HCl adds 36.46 g/mol), with a molecular weight of 225.63 g/mol . The compound is a versatile scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators due to its hydrogen-bonding capabilities and aromatic π-system .
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;/h1-5H,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLFUUYBASNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds to form the pyrazole ring . This intermediate can then undergo further reactions to introduce the pyridine ring, often through cyclization reactions involving suitable electrophiles and nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, which stabilize the compound within the target site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride with four analogs, highlighting key structural and physicochemical differences:
Key Observations:
- Substituent Effects : The trifluoromethyl (CF₃) group in C₁₀H₇ClF₃N₃O₂ enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
- Backbone Modifications : Thiazolo-pyridine derivatives (e.g., C₈H₁₁ClN₂O₂S ) introduce sulfur, which may influence redox properties and electronic distribution.
Biological Activity
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a pyridine ring, which enhances its reactivity and interaction with biological targets. The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and β-dicarbonyl compounds to form the pyrazole ring, followed by subsequent reactions to introduce the pyridine structure.
Anticancer Properties
Research indicates that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride exhibits significant anticancer activity. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including prostate cancer cells, where it acts as an androgen receptor antagonist. Studies show that compounds with similar structures effectively modulate androgen receptor activity, offering potential therapeutic benefits in treating hormone-dependent cancers .
Enzyme Inhibition
The compound has also been studied as a potential inhibitor of certain kinases, such as p38 MAP kinase , which plays a crucial role in cellular stress responses and inflammation. Its structural analogs have demonstrated selective inhibition of this kinase, suggesting that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride may share similar inhibitory properties .
Antimicrobial Activity
In addition to anticancer effects, preliminary studies suggest antimicrobial activity against various pathogens. The presence of both nitrogen-containing rings in its structure may contribute to interactions with microbial enzymes or receptors, although more research is needed to elucidate these mechanisms fully .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride:
- Inhibition of Prostate Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in AR-overexpressing prostate cancer cells, indicating its potential as a therapeutic agent in prostate cancer treatment .
- Selectivity in Kinase Inhibition : The compound's analogs have been shown to selectively inhibit p38 MAP kinase with high potency, suggesting that modifications to the pyrazole scaffold can enhance selectivity and efficacy against specific targets .
- Antimicrobial Studies : Initial screenings have indicated that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria, warranting further investigation into its use as an antimicrobial agent .
Table 1: Biological Activities of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride
Q & A
Q. What are the optimal synthetic routes for 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Insight: Multi-step synthesis often involves coupling pyrazole and pyridine derivatives via palladium-catalyzed cross-coupling or acid-mediated cyclization. For example, hydrolysis in hydrochloric acid at elevated temperatures (93–96°C for 17 hours) is critical for deprotection and salt formation, as seen in analogous pyridine-carboxylate syntheses . Yield optimization requires careful control of stoichiometry (e.g., HCl concentration) and reaction time to avoid byproducts like over-hydrolyzed intermediates.
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
Methodological Insight:
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related pyridine-tetrazole complexes (mean C–C bond deviation: 0.006 Å, R factor: 0.061) .
- NMR and FTIR verify functional groups: Pyrazole C–H stretches (~3100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) are diagnostic.
- HPLC-MS monitors purity, with mobile-phase optimization to resolve polar degradation products .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Insight:
- LC-MS/MS with electrospray ionization (ESI+) offers high sensitivity for low-concentration detection.
- Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from aqueous solutions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT or reaction path searching) aid in predicting reactivity or stability of this compound?
Q. What strategies resolve contradictions in solubility data between experimental observations and computational predictions?
Methodological Insight: Discrepancies often arise from crystal packing effects (e.g., hydrochloride salt vs. free base).
Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?
Methodological Insight:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile sites (e.g., pyrazole C–N bonds).
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage (e.g., -20°C, desiccated) .
- HPLC-DAD tracks degradation products, with isolation via preparative chromatography for structural elucidation .
Q. What are the challenges in synthesizing structural analogs (e.g., pyrazole-pyridine hybrids) for structure-activity relationship (SAR) studies?
Methodological Insight:
- Regioselectivity : Pyrazole N-substitution (1H vs. 2H tautomers) impacts reactivity. Use directing groups (e.g., boronates) for selective cross-coupling .
- Salt formation : Hydrochloride stability varies with counterion interactions; screen alternative salts (e.g., trifluoroacetate) for improved crystallinity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
